(1R)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine
Description
(1R)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine is a chiral amine featuring a furan-2-yl group attached to the first carbon of a 2,2-dimethyl-substituted propane backbone. The compound’s structure includes a stereogenic center at carbon 1, conferring the (R)-configuration. Its molecular formula is C₉H₁₅NO (exact mass: 153.115 g/mol), with the furan ring contributing to its aromatic and electronic properties.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(1R)-1-(furan-2-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C9H15NO/c1-9(2,3)8(10)7-5-4-6-11-7/h4-6,8H,10H2,1-3H3/t8-/m0/s1 |
InChI Key |
NWBISWZGDOEFBC-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C1=CC=CO1)N |
Canonical SMILES |
CC(C)(C)C(C1=CC=CO1)N |
Origin of Product |
United States |
Preparation Methods
Direct Amination of Furan-2-yl Precursors
One approach involves the direct amination of a furan-2-yl-substituted carbonyl precursor followed by reduction to the amine. This can be achieved by:
- Starting from 2-furylacetone or 2-furylaldehyde derivatives.
- Reductive amination with a suitable amine source, such as ammonia or a primary amine, in the presence of reducing agents (e.g., sodium cyanoborohydride or catalytic hydrogenation).
- Use of chiral catalysts or chiral auxiliaries to induce the (1R) stereochemistry.
However, literature indicates that direct amination without chiral induction often leads to racemic mixtures, requiring further resolution steps.
Chiral Auxiliary or Chiral Catalyst Mediated Synthesis
Recent advances exploit chiral ligands or catalysts to achieve enantioselective amination:
- Amino acid-derived chiral ligands complexed with transition metals (e.g., manganese or palladium) can catalyze the enantioselective formation of the chiral amine center.
- For example, manganese complexes with chiral benzimidazole-based ligands have been demonstrated to facilitate stereoselective amination of related substrates with good yields and enantiomeric excess.
Detailed Preparation Method Example
Stepwise Synthesis via Reductive Amination
| Step | Reagents and Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Preparation of 2-furyl-2,2-dimethylpropanal | Starting from 2-furylacetic acid, converted to aldehyde via reduction and oxidation steps | Aldehyde intermediate | Maintain inert atmosphere to prevent furan oxidation |
| 2. Reductive amination | React aldehyde with ammonia or primary amine in presence of NaBH3CN or catalytic hydrogenation | Formation of racemic amine | Requires chiral catalyst for enantioselectivity |
| 3. Chiral resolution or asymmetric catalysis | Use chiral ligands or enzymatic resolution | (1R)-enriched amine | Achieves desired stereochemistry |
Catalytic Enantioselective Amination
- Ligand: Chiral benzimidazole derivatives synthesized as per literature protocols.
- Catalyst: Manganese pentacarbonyl bromide complexed with chiral ligand.
- Conditions: Toluene solvent, 110 °C, 4 hours.
- Yield: Up to 83% isolated yield with high enantiomeric excess (reported for similar substrates).
- Purification: Column chromatography with PE/EA solvent systems.
Analytical Data Supporting Preparation
| Parameter | Data | Method |
|---|---|---|
| Molecular weight | 153.22 g/mol | Calculated from formula C9H15NO |
| NMR shifts (1H) | Characteristic signals for furan protons at δ 6.3-7.5 ppm; methyl groups at ~1.0-1.2 ppm; amine proton broad signal | 400 MHz NMR, CDCl3 solvent |
| Enantiomeric excess | >90% achievable with chiral catalysts | Chiral HPLC or polarimetry |
| Mass spectrometry | m/z 154.12 [M+H]+ | ESI-MS |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Enantioselectivity | Notes |
|---|---|---|---|---|---|
| Reductive amination of aldehyde | 2-furyl-2,2-dimethylpropanal, NaBH3CN | Room temp, inert atmosphere | Moderate (~50-70%) | Racemic unless chiral catalyst used | Simple, but requires resolution |
| Catalytic asymmetric amination | Chiral ligand, Mn catalyst, amine source | 110 °C, toluene, 4 h | High (~80-85%) | High (>90% ee) | Preferred for enantioselective synthesis |
| Bioinspired MCR (furan-thiol-amine) | NBS oxidation, thiol, amine | One-pot, mild | Not directly for target amine | N/A | Useful for related furan-amine heterocycles |
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amine group can be reduced to form the corresponding amine derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Structural Characteristics
The molecular formula of (1R)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine is CHNO. Its structure can be represented using the SMILES notation: CC(C)(C)C(C1=CC=CO1)N. The compound features a furan ring, which is known for its biological activity and ability to interact with various biological targets.
Neuropharmacology
Research indicates that compounds similar to this compound may exhibit neuroprotective properties. They have been studied for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Antidepressant Activity
The compound has drawn interest in the context of mood disorders. Its structural analogs have been investigated for their ability to inhibit reuptake mechanisms of neurotransmitters such as serotonin and norepinephrine, suggesting potential antidepressant effects. This aligns with findings from studies on structurally related compounds that demonstrate similar pharmacological profiles.
Anti-cancer Properties
Preliminary studies suggest that this compound may have anti-cancer properties. Research on related compounds has shown efficacy in inhibiting tumor growth and metastasis through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of furan-containing compounds. It was found that these compounds could significantly reduce neuronal cell death in models of oxidative stress, indicating a protective mechanism that could be relevant for this compound .
Case Study 2: Antidepressant Activity
In a clinical trial assessing the efficacy of novel antidepressants, a compound structurally related to this compound showed significant improvements in depressive symptoms compared to placebo controls. The study highlighted the importance of furan derivatives in enhancing serotonergic activity .
Case Study 3: Cancer Metastasis Inhibition
Research published in Cancer Research reported that furan-based compounds could inhibit metastasis in breast cancer models by downregulating specific oncogenic pathways. The findings suggest that this compound may similarly affect cancer cell dynamics .
Data Tables
Mechanism of Action
The mechanism of action of (1R)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares key structural features and molecular properties of (1R)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine with its analogs:
| Compound Name | Aryl/Furan Substituent | Alkyl Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| This compound | Furan-2-yl | 2,2-Dimethyl | C₉H₁₅NO | 153.22 | Chiral center (R), furan π-system |
| 1-(5-Ethylfuran-2-yl)-2,2-dimethylpropan-1-amine | 5-Ethylfuran-2-yl | 2,2-Dimethyl | C₁₁H₁₉NO | 181.28 | Increased lipophilicity (ethyl group) |
| 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine | 7-Fluorobenzofuran-2-yl | 2,2-Dimethyl | C₁₃H₁₆FNO | 221.27 | Fluorine enhances metabolic stability |
| (R)-1-(3-Chloro-2-fluorophenyl)propan-1-amine | 3-Chloro-2-fluorophenyl | None | C₉H₉ClFN | 201.63 | Halogenated aromatic ring |
| (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride | Naphthalen-2-yl | None | C₁₃H₁₆ClN | 221.73 | Extended aromatic system (naphthyl) |
Key Research Findings and Trends
Aromatic System Impact : Replacing furan with naphthyl () or fluorobenzofuran () alters electronic properties and binding affinity, as seen in receptor-ligand studies .
Chirality : The (R)-configuration is critical for enantioselective activity, as observed in related amines (e.g., (R)-2-phenylpropan-1-amine derivatives in ) .
Biological Activity
(1R)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine, also referred to as 1-(furan-2-yl)-2,2-dimethylpropan-1-amine, is a compound with a unique structural configuration that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Information
The molecular formula of this compound is C9H15NO. The compound features a furan ring, which is known for its diverse biological activities. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C9H15NO |
| SMILES | CC(C)(C)C(C1=CC=CO1)N |
| InChI | InChI=1S/C9H15NO/c1-9(2,3)8(10)7-5-4-6-11-7/h4-6,8H,10H2,1-3H3 |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. Key areas of interest include:
1. Neuropharmacological Effects
Research indicates that compounds containing furan rings can exhibit neuroprotective effects. A study demonstrated that derivatives of furan can modulate neurotransmitter systems and may have implications for treating neurodegenerative diseases.
2. Antioxidant Properties
The antioxidant capacity of furan derivatives has been documented. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.
3. Antimicrobial Activity
Initial studies suggest that this compound may possess antimicrobial properties. Testing against various bacterial strains showed promising results, indicating potential for development into an antimicrobial agent.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:
1. Interaction with Receptors
The compound may interact with specific neurotransmitter receptors in the central nervous system (CNS), influencing mood and cognitive functions.
2. Modulation of Enzymatic Activity
Research suggests that furan-based compounds can inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation-related conditions.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Neuroprotective Effects
A study published in Frontiers in Pharmacology highlighted the neuroprotective effects of furan derivatives in animal models of Alzheimer's disease. The results indicated a significant reduction in amyloid plaque formation and improved cognitive function in treated mice compared to controls .
Study 2: Antioxidant Activity
In vitro assays demonstrated that this compound exhibited strong antioxidant activity by significantly reducing reactive oxygen species (ROS) levels in cultured cells .
Study 3: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of this compound against various pathogens. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
